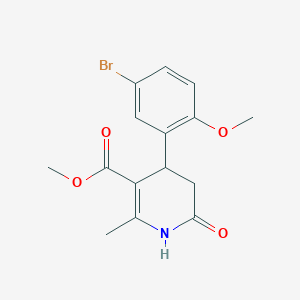
2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide
Übersicht
Beschreibung
“2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide” is a chemical compound with the CAS Number: 96686-53-2 . It has a molecular weight of 341.43 .
Molecular Structure Analysis
The InChI code for “2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide” is 1S/C9H8Br2ClNO/c1-5-2-6 (10)9 (7 (11)3-5)13-8 (14)4-12/h2-3H,4H2,1H3, (H,13,14) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide” include a molecular weight of 341.43 . Unfortunately, other specific properties like melting point, boiling point, and solubility are not available in the resources.Wissenschaftliche Forschungsanwendungen
Comparative Metabolism of Chloroacetamide Herbicides
Chloroacetamide herbicides, including compounds structurally related to 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide, are utilized in agricultural crop production due to their pre-emergent herbicidal properties. Research by Coleman et al. (2000) in "Environmental Health Perspectives" delves into the comparative metabolism of these herbicides in human and rat liver microsomes. The study emphasizes the metabolic pathways leading to carcinogenic outcomes in rats, involving complex activation that produces DNA-reactive dialkylbenzoquinone imine. The metabolites produced from chloroacetamide herbicides undergo bioactivation through para-hydroxylation, leading to their carcinogenic potential (Coleman, Linderman, Hodgson, & Rose, 2000).
Soil Reception and Activity of Herbicides
The research conducted by Banks and Robinson (1986) in "Weed Science" investigates the soil reception and activity of acetochlor and other chloroacetamide herbicides in relation to wheat straw and irrigation levels. This study provides insights into the environmental behavior of these herbicides, showing how agricultural practices affect their efficacy and distribution in soil. It highlights the importance of understanding herbicide-soil interactions for effective weed control and environmental safety (Banks & Robinson, 1986).
In Vitro Metabolism of Alachlor
Another significant study by Coleman et al. (1999) in "Chemico-biological Interactions" explores the in vitro metabolism of alachlor, a chloroacetamide herbicide, by human liver microsomes and cytochrome P450 isoforms. This research is crucial for understanding the metabolic processing of chloroacetamide herbicides in humans, contributing to the assessment of their potential health risks. The study identifies CYP3A4 as a key enzyme in the metabolism of alachlor, offering a pathway that could influence the toxicological profile of similar compounds (Coleman, Liu, Linderman, Hodgson, & Rose, 1999).
Wirkmechanismus
Target of Action
The primary targets of 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide are currently unknown. This compound is a specialty product for proteomics research
Mode of Action
It’s known that benzylic halides, such as this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation
Biochemical Pathways
Given its structural similarity to other benzylic halides, it may participate in similar biochemical reactions . More research is needed to summarize the affected pathways and their downstream effects.
Result of Action
The molecular and cellular effects of 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide’s action are currently unknown. As a specialty product for proteomics research , it may have potential applications in studying protein structures and functions
Action Environment
The action, efficacy, and stability of 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. For instance, it is recommended to store this compound at room temperature , suggesting that higher temperatures might affect its stability
Eigenschaften
IUPAC Name |
2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2ClNO/c1-5-2-6(10)9(7(11)3-5)13-8(14)4-12/h2-3H,4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVANPTOKDQBBEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)NC(=O)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366385 | |
| Record name | 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide | |
CAS RN |
96686-53-2 | |
| Record name | 2-Chloro-N-(2,6-dibromo-4-methylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96686-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid](/img/structure/B1621135.png)




![1-[4-(Benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1621140.png)
![2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1621142.png)




![9-Boc-6-oxa-9-azaspiro[4.5]decane](/img/structure/B1621150.png)
